molecular formula C6H10O3 B1583712 2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde CAS No. 5736-03-8

2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde

Cat. No.: B1583712
CAS No.: 5736-03-8
M. Wt: 130.14 g/mol
InChI Key: YSGPYVWACGYQDJ-UHFFFAOYSA-N
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Description

2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde is an organic compound with the molecular formula C6H10O3. It is also known as ®-(+)-Glyceraldehyde acetonide and is commonly used in various organic synthesis reactions. This compound is characterized by its dioxolane ring structure, which is a five-membered ring containing two oxygen atoms and one aldehyde group.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde can be synthesized through the condensation reaction between glycolic acid and acetone in the presence of phosphorus pentoxide (P2O5) in diethyl ether . This reaction forms the dioxolane ring structure with the aldehyde functional group.

Industrial Production Methods

In industrial settings, the production of this compound involves similar condensation reactions but may utilize different catalysts and solvents to optimize yield and purity. The reaction conditions are carefully controlled to ensure the formation of the desired product with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The compound can participate in substitution reactions where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Various nucleophiles can be used to substitute the aldehyde group under acidic or basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Compounds with different functional groups replacing the aldehyde.

Scientific Research Applications

2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde is utilized in several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde involves its reactivity as an aldehyde. The aldehyde group is highly reactive and can undergo nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon. This reactivity is utilized in various organic synthesis reactions to form new carbon-carbon and carbon-heteroatom bonds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde is unique due to its specific dioxolane ring structure and the presence of an aldehyde functional group. This combination makes it a versatile intermediate in organic synthesis, allowing for a wide range of chemical transformations.

Properties

IUPAC Name

2,2-dimethyl-1,3-dioxolane-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-6(2)8-4-5(3-7)9-6/h3,5H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSGPYVWACGYQDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30972867
Record name 2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde
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Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5736-03-8, 15186-48-8
Record name 2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5736-03-8
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Record name 2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetone D-glyceraldehyde
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Record name 2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde
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Record name 2,2-dimethyl-1,3-dioxolane-4-carbaldehyde
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Synthesis routes and methods

Procedure details

A solution of anhydrous DMSO (3.41 mL, 48 mmol) in CH2Cl2 (5 mL) was added dropwise to a stirred solution of oxalyl chloride (1.92 mL, 22 mmol) in CH2Cl2 (50 mL) at −60° C. To this mixture was added a solution of (2,2-dimethyl-[1,3]dioxolan-4-yl)-methanol (2.48 mL, 20 mmol) in CH2Cl2 (10 mL). The resulting mixture was stirred for 15 min at −60° C. TEA (13.9 mL, 100 mmol) was added dropwise. The reaction mixture was then warmed to room temperature. Water (50 mL) and CH2Cl2 (50 mL) were added. The organic layer was separated and washed with water (25 mL). The aqueous layer was extracted with CH2Cl2 (3×50 mL). The organic layers were dried over MgSO4, filtered, and concentrated under reduced pressure to afford the crude 2,2-dimethyl-1,3-dioxolane-4-carbaldehyde that was used directly without further purification.
Name
Quantity
3.41 mL
Type
reactant
Reaction Step One
Quantity
1.92 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.48 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
[Compound]
Name
TEA
Quantity
13.9 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde
Reactant of Route 2
2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde
Reactant of Route 3
2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde
Reactant of Route 4
2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde
Reactant of Route 5
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2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde
Reactant of Route 6
2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde

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